3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Historical Evolution of Triazolo[4,5-d]Pyrimidine Research
The investigation of triazolo[4,5-d]pyrimidines began in the early 2000s with synthetic studies aimed at exploring their potential as bioactive intermediates. Giuliana Biagi et al. (2003) first characterized N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, demonstrating their utility in nucleophilic substitution reactions to generate tricyclic derivatives targeting benzodiazepine and adenosine receptors. This work laid the groundwork for subsequent structural diversification.
By 2014, Merck GMBH patented triazolo[4,5-d]pyrimidine derivatives as inhibitors of GCN2 kinase, highlighting their potential in cancer chemotherapy. The discovery of compound 27 in 2017, a potent LSD1 inhibitor with anti-proliferative effects, marked a milestone in optimizing substituents for enhanced activity. Concurrently, ticagrelor—a 1,2,3-triazolo[4,5-d]pyrimidine antiplatelet agent—underscored the scaffold’s clinical relevance. These advancements reflect a trajectory from exploratory synthesis to targeted therapeutic applications.
Structural Classification and Isomeric Variants
Triazolopyrimidines exhibit eight isomeric forms, with triazolo[4,5-d]pyrimidine distinguished by its fused triazole and pyrimidine rings at specific positions. Key structural features include:
Table 1: Structural Comparison of Triazolo[4,5-d]Pyrimidine Isomers
The 3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl] derivative exemplifies strategic substitution:
- C3 Position : The 3,4-dimethylphenyl group enhances hydrophobic interactions with protein targets, as seen in LSD1 inhibitors.
- C6 Position : The morpholin-4-yl-2-oxoethyl side chain improves solubility and modulates electronic properties, akin to ticagrelor’s pharmacokinetic optimization.
Significance in Medicinal Chemistry and Drug Discovery
The triazolo[4,5-d]pyrimidine core offers three key advantages:
- Isoelectronic Mimicry : Its planar structure mimics purine bases, enabling interference with nucleotide-binding proteins.
- Synthetic Flexibility : Diazotization and annulation reactions permit rapid generation of analogs, as demonstrated in ticagrelor metabolite synthesis.
- Diverse Target Engagement :
Positioning of 3-(3,4-Dimethylphenyl)-6-[2-(Morpholin-4-yl)-2-Oxoethyl] Derivatives in Current Research
This derivative represents a strategic hybrid of two pharmacophoric trends:
- Aryl Substituents : The 3,4-dimethylphenyl group aligns with SAR studies showing enhanced potency in LSD1 inhibitors when aromatic rings occupy the C3 position.
- Morpholine-Oxoethyl Side Chain : Introduced to mimic ticagrelor’s pharmacokinetic profile, this moiety balances lipophilicity and solubility, critical for oral bioavailability.
Table 2: Comparative Analysis of Key Derivatives
Ongoing research aims to elucidate its target specificity, leveraging the scaffold’s proven adaptability across therapeutic areas.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-3-4-14(9-13(12)2)24-17-16(20-21-24)18(26)23(11-19-17)10-15(25)22-5-7-27-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZGGFLVBUSBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCOCC4)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving guanidine derivatives and β-dicarbonyl compounds.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions.
Introduction of Substituents: The dimethylphenyl and morpholinyl-oxoethyl groups are introduced through substitution reactions, typically involving halogenated precursors and nucleophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dimethylphenyl and morpholinyl groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound's structure features a triazolo-pyrimidine core combined with a morpholine moiety, which is known to enhance biological activity through various mechanisms. Research indicates its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Anticancer Activity
Studies have shown that triazolo-pyrimidine derivatives can exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The incorporation of the morpholine group may enhance the compound's selectivity and potency against cancer cell lines.
Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The morpholine group may facilitate interactions with COX enzymes, potentially leading to reduced inflammation and pain relief.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the triazolo-pyrimidine scaffold. Key synthetic strategies include:
- Cyclization Reactions : To form the triazole ring.
- Nucleophilic Substitution : For attaching the morpholine group.
Table 1 summarizes potential synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the triazole ring from appropriate precursors. |
| 2 | Nucleophilic Substitution | Introduction of the morpholine moiety via substitution reactions. |
| 3 | Functionalization | Modification of side chains to enhance biological activity. |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds similar to 3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one:
Case Study 1: COX Inhibition
A study demonstrated that derivatives based on triazolo-pyrimidines exhibited significant COX-II inhibitory activity. The most potent compound showed an IC50 value significantly lower than standard anti-inflammatory drugs .
Case Study 2: Anticancer Activity
Research indicated that similar compounds displayed selective cytotoxicity against various cancer cell lines, suggesting that modifications to the triazolo-pyrimidine core can enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Electronic and Steric Effects
- Morpholine vs. Piperazine (Target vs.
- Chlorine vs. Methyl (C vs. Target): The 4-chlorophenoxy group in Compound C increases electronegativity, which may enhance binding to hydrophobic pockets, whereas the methyl groups in the target compound prioritize steric bulk .
Bioplanarity and Conjugation
X-ray crystallography of Compound C reveals near-perfect coplanarity (max. deviation: 0.021 Å) in the triazolopyrimidinone core, critical for maintaining conjugation and π-stacking interactions. This feature is conserved across analogs, suggesting a shared mechanism of action .
Metabolic Stability
- Trifluoromethoxy Group (D): The trifluoromethoxy substituent in Compound D significantly improves metabolic stability by resisting oxidative degradation, a property absent in the target compound’s dimethylphenyl group .
Limitations and Contradictions
- Lack of Activity Data: While structural data are abundant (e.g., crystallography in , synthesis in ), explicit pharmacological data for the target compound and analogs like B and E are missing, limiting functional comparisons.
- Substituent Trade-offs: The morpholine group in the target compound may improve solubility but reduce membrane permeability compared to lipophilic groups like trifluoromethoxy in Compound D .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazolo-pyrimidine core linked to a morpholine moiety and a dimethylphenyl group, which is believed to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes and receptors involved in disease pathways, particularly in cancer and viral infections. For instance:
- Inhibition of Viral Replication : Similar compounds have shown efficacy against chikungunya virus (CHIKV) by inhibiting its replication without cytotoxicity to host cells . The selectivity index for these compounds suggests a promising therapeutic profile.
- Enzyme Interaction : The compound's morpholine group may facilitate interactions with enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes. Studies on related compounds indicate potential COX-II inhibitory activity .
Biological Activity Profile
Recent evaluations of biological activity have demonstrated that derivatives of triazolopyrimidines exhibit a range of pharmacological effects:
Case Studies
- Antiviral Activity : A study highlighted the effectiveness of triazolopyrimidine derivatives in inhibiting CHIKV at low micromolar concentrations. The most potent derivative had an EC50 value below 1 μM with no observed cytotoxicity up to 668 μM .
- Antitumor Properties : Another investigation focused on the apoptotic effects of related compounds on various cancer cell lines. These compounds demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways .
- COX Inhibition : In vitro studies have shown that certain derivatives possess selective COX-II inhibitory activity with minimal ulcerogenic effects, suggesting their potential as safer anti-inflammatory agents compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this triazolopyrimidine derivative, and what methodological considerations ensure regioselectivity?
- Methodology : The synthesis involves multi-step protocols starting with heterocyclic core formation (e.g., triazole and pyrimidine rings), followed by functionalization. For example, the morpholin-4-yl-oxoethyl group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF, K₂CO₃, 80°C). Regioselectivity is controlled by protecting/deprotecting strategies or using directing groups during cyclization .
- Key Steps :
- Triazole ring formation via [3+2] cycloaddition.
- Pyrimidine ring closure using thiourea or cyanamide derivatives.
- Alkylation of the morpholine moiety with α-halo ketones.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement; SHELXS for structure solution) .
- NMR : Assign protons and carbons via 2D experiments (COSY, HSQC). For example, the morpholine oxoethyl group shows distinct δ 3.6–4.2 ppm (m, 8H, morpholine) and δ 2.1–2.3 ppm (s, 3H, methylphenyl) in ¹H NMR .
- Mass spectrometry : Confirm molecular ion peaks via ESI-HRMS.
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Strategies :
- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups.
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce byproducts.
- Temperature Control : Employ microwave-assisted synthesis for faster, cleaner reactions (e.g., 100°C, 30 min vs. 12 hrs conventional) .
Q. How to resolve discrepancies in biological activity data across different assays?
- Approach :
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and controls.
- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates.
- Mechanistic Profiling : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based assays (e.g., apoptosis via flow cytometry) .
Q. What computational methods predict binding affinities to biological targets?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
